

# A Head-to-Head Comparison of Novel Beta-Lactamase Inhibitor Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1R,2S)-Xeruborbactam disodium

Cat. No.: B10854609 Get Quote

The rising tide of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. The production of  $\beta$ -lactamase enzymes, which inactivate  $\beta$ -lactam antibiotics, is a primary mechanism of resistance. In response, a new generation of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor (BL/BLI) combinations has been developed and recently approved, offering new hope in the fight against multidrug-resistant (MDR) pathogens. This guide provides a head-to-head comparison of three recently approved BL/BLI combinations: Cefepime/Enmetazobactam, Sulbactam/Durlobactam, and Aztreonam/Avibactam, with supporting data from pivotal clinical trials and in vitro susceptibility studies.

### Introduction to the New Combinations

Cefepime/Enmetazobactam (Exblifep®) was approved by the US FDA in February 2024 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[1][2] Cefepime is a fourth-generation cephalosporin, and enmetazobactam is a novel extended-spectrum β-lactamase (ESBL) inhibitor.[2]

Sulbactam/Durlobactam (Xacduro®) received FDA approval in May 2023 for treating hospital-acquired bacterial pneumonia (HABP) and ventilator-associated bacterial pneumonia (VABP) caused by susceptible strains of Acinetobacter baumannii-calcoaceticus complex.[3] This combination is unique as both components are β-lactamase inhibitors, with sulbactam also possessing intrinsic activity against Acinetobacter. Durlobactam is a novel diazabicyclooctane (DBO) inhibitor that protects sulbactam from degradation.



Aztreonam/Avibactam (Emblaveo®) was approved in Europe in April 2024 and is under review in the US for treating various serious infections caused by Gram-negative bacteria with limited treatment options.[3][4] This combination is particularly noteworthy for its activity against metallo- $\beta$ -lactamase (MBL)-producing Enterobacterales. Aztreonam is a monobactam that is stable to MBLs, while avibactam inhibits other key  $\beta$ -lactamases that are often co-produced.[3] [4]

# Clinical Efficacy and Safety: A Comparative Summary

The clinical development of these new BL/BLI combinations has been supported by robust Phase 3 clinical trials. Below is a summary of the pivotal trials for each agent.

Table 1: Pivotal Phase 3 Clinical Trial Data for Cefepime/Enmetazobactam (ALLIUM Trial)

| Parameter                                    | Cefepime/Enmetazobactam                                                                | nmetazobactam Piperacillin/Tazobactam                                                  |  |
|----------------------------------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|--|
| Indication                                   | Complicated Urinary Tract<br>Infections (cUTIs) or Acute<br>Pyelonephritis             | Complicated Urinary Tract Infections (cUTIs) or Acute Pyelonephritis                   |  |
| Primary Endpoint                             | Composite of Clinical Cure and<br>Microbiological Eradication at<br>Test-of-Cure (TOC) | Composite of Clinical Cure and<br>Microbiological Eradication at<br>Test-of-Cure (TOC) |  |
| Overall Success Rate                         | 79.1% (273/345)[4][5]                                                                  | 58.9% (196/333)[4][5]                                                                  |  |
| Success in ESBL-producing Pathogens          | 73.7% (56/76)[4][5]                                                                    | 51.5% (34/66)[4][5]                                                                    |  |
| Treatment-Emergent Adverse<br>Events (TEAEs) | 50.0%[4][5]                                                                            | 44.0%[4][5]                                                                            |  |
| Discontinuation due to AEs                   | 1.7%[4][5]                                                                             | 0.8%[4][5]                                                                             |  |

Cefepime/enmetazobactam demonstrated superiority over piperacillin/tazobactam in the treatment of cUTIs, particularly those caused by ESBL-producing organisms.[4][5][6]





Table 2: Pivotal Phase 3 Clinical Trial Data for Sulbactam/Durlobactam (ATTACK Trial)

| Parameter                 | Sulbactam/Durlobactam +<br>Imipenem/Cilastatin                           | Colistin +<br>Imipenem/Cilastatin                                        |  |
|---------------------------|--------------------------------------------------------------------------|--------------------------------------------------------------------------|--|
| Indication                | Infections caused by Carbapenem-Resistant Acinetobacter baumannii (CRAB) | Infections caused by Carbapenem-Resistant Acinetobacter baumannii (CRAB) |  |
| Primary Endpoint          | 28-Day All-Cause Mortality                                               | 28-Day All-Cause Mortality                                               |  |
| Mortality Rate            | 19.0% (12/63)[7][8]                                                      | 32.3% (20/62)[7][8]                                                      |  |
| Clinical Cure Rate at TOC | 61.9%[7]                                                                 | 40.3%[7]                                                                 |  |
| Nephrotoxicity            | 13% (12/91)[8]                                                           | 38% (32/85)[8]                                                           |  |
| Serious Adverse Events    | 40%[8]                                                                   | 49%[8]                                                                   |  |

Sulbactam/durlobactam was non-inferior to colistin for 28-day all-cause mortality and was associated with a significantly higher clinical cure rate and a lower incidence of nephrotoxicity. [7][8][9][10]

Table 3: Pivotal Phase 3 Clinical Trial Data for Aztreonam/Avibactam (REVISIT Trial)



| Parameter                               | Aztreonam/Avibactam ±<br>Metronidazole                                                | Meropenem ± Colistin                                     |  |
|-----------------------------------------|---------------------------------------------------------------------------------------|----------------------------------------------------------|--|
| Indication                              | Complicated Intra-Abdominal Infections (cIAI) or HAP/VAP                              | Complicated Intra-Abdominal Infections (cIAI) or HAP/VAP |  |
| Primary Endpoint                        | Clinical Cure at Test-of-Cure (TOC)                                                   | Clinical Cure at Test-of-Cure (TOC)                      |  |
| Clinical Cure Rate (cIAI)               | 76.4%[3][11]                                                                          | 74.0%[3][11]                                             |  |
| Clinical Cure Rate (HAP/VAP)            | 45.9%[3][11]                                                                          | 41.7%[3][11]                                             |  |
| 28-Day All-Cause Mortality (cIAI)       | 1.9%[12]                                                                              | 2.9%[12]                                                 |  |
| 28-Day All-Cause Mortality<br>(HAP/VAP) | 10.8%[12]                                                                             | 19.4%[12]                                                |  |
| Safety Profile                          | Generally well-tolerated,<br>consistent with known safety<br>profile of aztreonam.[3] | -                                                        |  |

Aztreonam/avibactam demonstrated similar clinical cure rates to meropenem in patients with cIAI and HAP/VAP caused by Gram-negative bacteria.[3][11]

# In Vitro Activity: A Head-to-Head Susceptibility Comparison

The in vitro activity of these new combinations against key multidrug-resistant Gram-negative pathogens is a critical determinant of their clinical utility. The following table summarizes the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

# Table 4: Comparative In Vitro Activity (MIC90, μg/mL) of New BL/BLI Combinations



| Organism<br>(Resistance<br>Mechanism)      | Cefepime/<br>Enmetazoba<br>ctam | Sulbactam/<br>Durlobactam | Aztreonam/<br>Avibactam | Meropenem/<br>Vaborbacta<br>m | Ceftazidime/<br>Avibactam |
|--------------------------------------------|---------------------------------|---------------------------|-------------------------|-------------------------------|---------------------------|
| E. coli<br>(ESBL-<br>producing)            | 0.12[13]                        | -                         | ≤0.03/4                 | -                             | -                         |
| K.<br>pneumoniae<br>(ESBL-<br>producing)   | 1[13]                           | -                         | ≤0.03/4                 | -                             | -                         |
| K.<br>pneumoniae<br>(KPC-<br>producing)    | >64                             | -                         | 0.12/4                  | ≤0.03/8                       | 1/4                       |
| Enterobacter<br>ales (MBL-<br>producing)   | High resistance[14]             | -                         | 8/4[15][16]             | High<br>resistance            | High<br>resistance        |
| P. aeruginosa                              | 16                              | -                         | -                       | >64/8                         | 8/4                       |
| A. baumannii<br>(Carbapenem<br>-Resistant) | -                               | 2                         | -                       | -                             | -                         |

Note: MIC values can vary based on the specific isolates tested and testing methodologies. Data is compiled from multiple sources for a broad overview.[13][14][15][16]

# **Visualizing Mechanisms and Workflows**

To better understand the function and evaluation of these new antimicrobial agents, the following diagrams illustrate their mechanism of action, a typical experimental workflow for determining susceptibility, and a logical approach to their clinical application.





#### Click to download full resolution via product page

**Figure 1.** Mechanism of action of  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations.



Click to download full resolution via product page



Figure 2. Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.



Click to download full resolution via product page

Figure 3. Selection logic for new BL/BLI combinations based on resistance mechanism.

# Detailed Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a cornerstone of in vitro susceptibility testing and was used to generate much of the data presented in this guide. The protocol is standardized by the Clinical and Laboratory Standards Institute (CLSI).



#### 1. Preparation of Antimicrobial Solutions:

- Stock solutions of the β-lactam and β-lactamase inhibitor are prepared at a high concentration in a suitable solvent.
- For combination testing, the β-lactamase inhibitor (e.g., enmetazobactam, durlobactam, avibactam) is often added to the testing medium at a fixed concentration.
- The β-lactam component is then serially diluted (usually two-fold) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) and the fixed concentration of the inhibitor.

#### 2. Inoculum Preparation:

- A suspension of the bacterial isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10<sup>8</sup> colonyforming units (CFU)/mL.
- This suspension is then diluted to achieve a final inoculum concentration of approximately 5
   x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.

#### 3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
   Control wells (growth control without antibiotic and sterility control without bacteria) are included.
- The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

#### 4. Interpretation:

 Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

# **Time-Kill Assay**

Time-kill kinetic assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.



#### 1. Preparation:

- Tubes containing CAMHB are prepared with the antimicrobial combination at various concentrations (e.g., 1x, 2x, 4x the MIC).
- Control tubes include a growth control (no antibiotic) and tubes with each agent alone.

#### 2. Inoculation:

- A standardized bacterial inoculum (similar to the MIC protocol) is added to each tube to achieve a starting concentration of approximately 5 x 10<sup>5</sup> to 1 x 10<sup>6</sup> CFU/mL.
- 3. Sampling and Plating:
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each tube, serially diluted, and plated onto agar plates.
- 4. Incubation and Counting:
- The agar plates are incubated for 18-24 hours, after which the number of viable colonies is counted.

#### 5. Interpretation:

The change in log10 CFU/mL over time is plotted. A ≥3-log10 decrease in CFU/mL from the
initial inoculum is defined as bactericidal activity. A <3-log10 decrease is considered
bacteriostatic.</li>

## **In Vivo Animal Infection Models**

Animal models, such as the neutropenic murine thigh or lung infection models, are crucial for evaluating the in vivo efficacy of new antibiotics and establishing pharmacokinetic/pharmacodynamic (PK/PD) targets.

#### 1. Animal Preparation:

 Mice are often rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the immune system and isolate the effect of the antibiotic.



#### 2. Infection:

• A standardized inoculum of the pathogen (e.g., A. baumannii for pneumonia models) is administered to the animals via the relevant route (e.g., intramuscularly for a thigh infection, or intranasally/intratracheally for a lung infection).

#### 3. Treatment:

At a specified time post-infection, treatment with the BL/BLI combination is initiated. Different
dosing regimens are typically tested to determine the PK/PD driver of efficacy (e.g., % time
above MIC, AUC/MIC).

#### 4. Efficacy Assessment:

- At the end of the treatment period (e.g., 24 hours), animals are euthanized, and the target tissue (thigh or lungs) is harvested.
- The tissue is homogenized, and the bacterial burden (CFU/gram of tissue) is determined by quantitative culture.

#### 5. Interpretation:

 The efficacy of the treatment is determined by the reduction in bacterial burden compared to untreated control animals. The data are used to model the PK/PD parameters that correlate with bactericidal activity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. tandfonline.com [tandfonline.com]
- 2. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

## Validation & Comparative





- 3. [PDF] Clinical efficacy, safety and pharmacokinetics of novel β-lactam/β-lactamase inhibitor combinations: a systematic review | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (Avibactam, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs [mdpi.com]
- 6. A Systematic Review of the Pharmacokinetics and Pharmacodynamics of Novel Beta-Lactams and Beta-Lactam with Beta-Lactamase Inhibitor Combinations for the Treatment of Pneumonia Caused by Carbapenem-Resistant Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sulbactam-durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical efficacy, safety and pharmacokinetics of novel β-lactam/β-lactamase inhibitor combinations: a systematic review PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. In Vitro Activity of Cefepime-Enmetazobactam against Gram-Negative Isolates Collected from U.S. and European Hospitals during 2014–2015 PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. jmilabs.com [jmilabs.com]
- 15. Construction of Animal Model of A. Baumannii Infection Ace Therapeutics [acesuperbugs.com]
- 16. Ceftaroline plus Avibactam Demonstrates Bactericidal Activity against Pathogenic Anaerobic Bacteria in a One-Compartment In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Novel Beta-Lactamase Inhibitor Combinations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854609#head-to-head-comparison-of-new-beta-lactamase-inhibitor-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com